molecular formula C18H15ClFN3O B5682448 N-(2-chloro-6-fluorobenzyl)-2-(2-phenyl-1H-imidazol-1-yl)acetamide

N-(2-chloro-6-fluorobenzyl)-2-(2-phenyl-1H-imidazol-1-yl)acetamide

Numéro de catalogue B5682448
Poids moléculaire: 343.8 g/mol
Clé InChI: NTKFHQKSBVKKNK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-chloro-6-fluorobenzyl)-2-(2-phenyl-1H-imidazol-1-yl)acetamide, commonly known as CFTR corrector, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications. CFTR correctors have been identified as a promising treatment option for cystic fibrosis, a life-threatening genetic disorder that affects approximately 70,000 people worldwide.

Mécanisme D'action

The mechanism of action of CFTR correctors involves the stabilization of mutant CFTR protein and its trafficking to the cell membrane. CFTR correctors bind to specific sites on the CFTR protein, which results in its proper folding and assembly. This leads to the formation of functional CFTR protein, which can transport chloride ions across cell membranes.
Biochemical and Physiological Effects:
CFTR correctors have been shown to improve the function of mutant CFTR protein, leading to several biochemical and physiological effects. In preclinical studies, CFTR correctors have been shown to increase the amount of functional CFTR protein on the cell surface, improve the transport of chloride ions, and reduce the viscosity of mucus in the lungs.

Avantages Et Limitations Des Expériences En Laboratoire

CFTR correctors have several advantages for lab experiments, including their small size, high potency, and specificity for CFTR protein. However, CFTR correctors also have several limitations, such as their poor solubility and stability, which can affect their efficacy and bioavailability.
List of

Orientations Futures

1. Development of more potent and selective CFTR correctors.
2. Investigation of the long-term safety and efficacy of CFTR correctors in clinical trials.
3. Identification of biomarkers for monitoring the response to CFTR correctors.
4. Combination therapy with CFTR correctors and other drugs for the treatment of cystic fibrosis.
5. Development of delivery systems for CFTR correctors to improve their bioavailability and efficacy.

Méthodes De Synthèse

The synthesis of N-(2-chloro-6-fluorobenzyl)-2-(2-phenyl-1H-imidazol-1-yl)acetamide involves a series of chemical reactions that require specific reagents and conditions. The synthesis process starts with the reaction of 2-phenyl-1H-imidazole with chloroacetyl chloride, which results in the formation of 2-(2-phenyl-1H-imidazol-1-yl)acetyl chloride. This intermediate product is then reacted with 2-chloro-6-fluorobenzylamine to form N-(2-chloro-6-fluorobenzyl)-2-(2-phenyl-1H-imidazol-1-yl)acetamide. The final product is purified using various techniques, such as column chromatography and recrystallization.

Applications De Recherche Scientifique

CFTR correctors have been extensively studied for their potential therapeutic applications in cystic fibrosis. Cystic fibrosis is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to the production of defective CFTR protein. CFTR protein is responsible for regulating the transport of chloride ions across cell membranes, and its dysfunction results in the accumulation of thick mucus in the lungs, pancreas, and other organs.
CFTR correctors have been shown to improve the folding and trafficking of mutant CFTR protein, thereby restoring its function. Several CFTR correctors, including N-(2-chloro-6-fluorobenzyl)-2-(2-phenyl-1H-imidazol-1-yl)acetamide, have demonstrated promising results in preclinical studies and clinical trials.

Propriétés

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-(2-phenylimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O/c19-15-7-4-8-16(20)14(15)11-22-17(24)12-23-10-9-21-18(23)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKFHQKSBVKKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CC(=O)NCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-6-fluorobenzyl)-2-(2-phenyl-1H-imidazol-1-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.